(R)-1-(2-Bromothiazol-5-YL)ethan-1-amine
Description
Propriétés
Formule moléculaire |
C5H7BrN2S |
|---|---|
Poids moléculaire |
207.09 g/mol |
Nom IUPAC |
(1R)-1-(2-bromo-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H7BrN2S/c1-3(7)4-2-8-5(6)9-4/h2-3H,7H2,1H3/t3-/m1/s1 |
Clé InChI |
AWDPFAXSDDIYEH-GSVOUGTGSA-N |
SMILES isomérique |
C[C@H](C1=CN=C(S1)Br)N |
SMILES canonique |
CC(C1=CN=C(S1)Br)N |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between (R)-1-(2-Bromothiazol-5-YL)ethan-1-amine and analogous compounds:
Key Observations :
- Heterocycle Influence: Thiazole-based compounds (e.g., the target and ) exhibit distinct electronic properties compared to benzimidazole or pyridine derivatives.
- Substituent Effects : Bromine at the 2-position of thiazole (target compound) favors electrophilic substitution, while methyl groups (e.g., ) enhance steric hindrance.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for (R)-1-(2-Bromothiazol-5-YL)ethan-1-amine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution on 2-bromothiazole derivatives. For enantioselective synthesis, chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis (e.g., transition-metal catalysts with chiral ligands) is critical . Key steps include:
- Halogenation : Bromination of thiazole precursors under controlled temperatures (0–5°C) to avoid over-substitution.
- Amine Coupling : Reaction with ethylamine derivatives in anhydrous THF or DMF, using bases like K₂CO₃ to deprotonate the amine .
- Chiral Purity : Post-synthesis chiral HPLC (e.g., Chiralpak® columns) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) ensures enantiomeric excess ≥98% .
Q. How can spectroscopic and crystallographic methods characterize the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction using SHELXL (SHELX suite) resolves the absolute configuration of the chiral center. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., thiazole C-H coupling at δ 7.8–8.2 ppm). 2D NMR (COSY, HSQC) confirms connectivity between the thiazole ring and ethylamine moiety .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: ~221.09 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What is the significance of the bromothiazole moiety in modulating biological activity?
- Methodological Answer : The bromine atom enhances electrophilicity for covalent binding to cysteine residues in enzymes (e.g., kinases), while the thiazole ring participates in π-π stacking with aromatic amino acids (e.g., tyrosine in active sites). Comparative studies with fluorine or chlorine analogs show reduced bioactivity due to weaker van der Waals interactions .
Advanced Research Questions
Q. How can enantioselective synthesis challenges be addressed for (R)-configured ethanamine derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)-BINOL-based ligands in Pd-catalyzed cross-couplings to induce asymmetric induction (≥90% ee) .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in biphasic systems to racemize intermediates and isolate the (R)-enantiomer .
- Computational Screening : DFT calculations (B3LYP/6-31G*) predict transition-state energies to optimize catalyst design .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic Stability Assays : LC-MS/MS quantifies hepatic microsomal degradation (e.g., CYP450 isoforms) to correlate in vitro IC₅₀ with in vivo efficacy .
- Solubility Optimization : Salt formation (e.g., hydrochloride) improves bioavailability. Compare logP values (experimental vs. calculated) to adjust formulation .
- Controlled Dosing : PK/PD modeling in rodent studies identifies optimal dosing intervals to mitigate off-target effects .
Q. How can computational modeling predict reactivity and binding modes of this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., serotonin receptors). Validate with mutagenesis studies on key binding residues .
- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose synthetic routes by analyzing >10⁶ reactions, prioritizing high-yield pathways .
- MD Simulations : GROMACS simulations (50 ns) assess conformational stability of ligand-protein complexes under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
